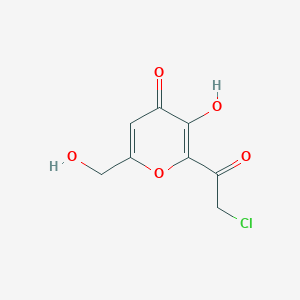amino}ethan-1-ol CAS No. 74245-27-5](/img/structure/B13954546.png)
2-{[(2S)-2-Aminopropyl](methyl)amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2S)-2-Aminopropylamino}ethan-1-ol is an organic compound with the molecular formula C6H15NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves the reaction of 2-chloroethanol with N-methyl-2-propanamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloroethanol and N-methyl-2-propanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The starting materials are mixed and heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated by distillation or extraction techniques.
Industrial Production Methods
In industrial settings, the production of 2-{(2S)-2-Aminopropylamino}ethan-1-ol may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{(2S)-2-Aminopropylamino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-{(2S)-2-Aminopropylamino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: A structurally similar compound with similar chemical properties.
1-Amino-2-methylpropan-2-ol: Another related compound used in similar applications.
2-Amino-2-(4-chlorophenyl)ethan-1-ol: A compound with a similar backbone but different functional groups.
Uniqueness
2-{(2S)-2-Aminopropylamino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
74245-27-5 |
|---|---|
Fórmula molecular |
C6H16N2O |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2-[[(2S)-2-aminopropyl]-methylamino]ethanol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8(2)3-4-9/h6,9H,3-5,7H2,1-2H3/t6-/m0/s1 |
Clave InChI |
RVKPNBCSECRBTR-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CN(C)CCO)N |
SMILES canónico |
CC(CN(C)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


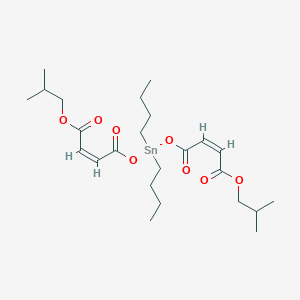
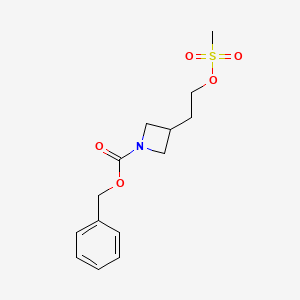

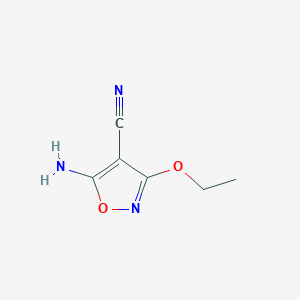
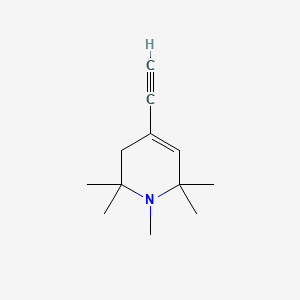
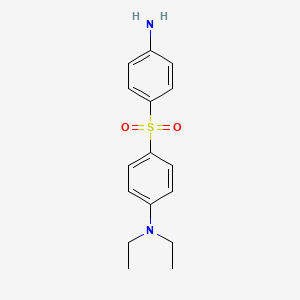
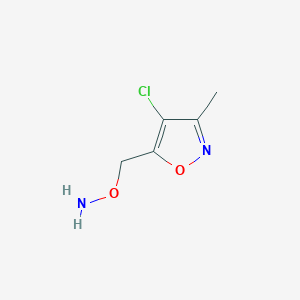
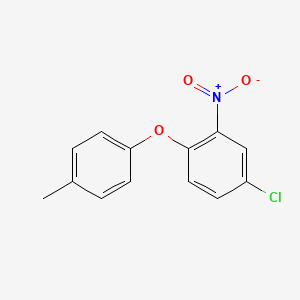
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
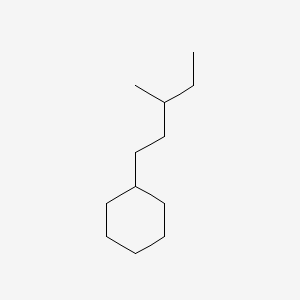

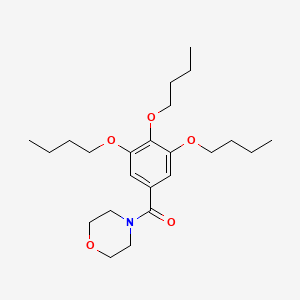
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
